Cas no 286472-78-4 (N-methyl-1H-Indol-3-amine)

N-Methyl-1H-Indol-3-amine is a versatile indole derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring a methyl-substituted amino group at the 3-position of the indole core, makes it a valuable intermediate for constructing biologically active compounds. The compound exhibits favorable reactivity in electrophilic substitution and coupling reactions, enabling the synthesis of complex heterocyclic systems. Its stability under standard conditions and compatibility with common reagents enhance its utility in multi-step synthetic routes. Researchers value N-methyl-1H-Indol-3-amine for its role in developing indole-based scaffolds, particularly in medicinal chemistry for targeting serotonin-related pathways and other therapeutic areas.
N-methyl-1H-Indol-3-amine structure
N-methyl-1H-Indol-3-amine structure
Product Name:N-methyl-1H-Indol-3-amine
CAS No:286472-78-4
MF:C9H10N2
MW:146.189101696014
CID:1110354
PubChem ID:17804904
Update Time:2025-05-21

N-methyl-1H-Indol-3-amine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-1H-Indol-3-amine
    • 286472-78-4
    • EN300-6768797
    • SCHEMBL216179
    • Inchi: 1S/C9H10N2/c1-10-9-6-11-8-5-3-2-4-7(8)9/h2-6,10-11H,1H3
    • InChI Key: XORXMCSFLQONPF-UHFFFAOYSA-N
    • SMILES: N1C=C(C2C=CC=CC1=2)NC

Computed Properties

  • Exact Mass: 146.0845
  • Monoisotopic Mass: 146.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 27.8Ų

Experimental Properties

  • PSA: 27.82

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Additional information on N-methyl-1H-Indol-3-amine

N-methyl-1H-Indol-3-amine (CAS No. 286472-78-4): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research

N-methyl-1H-Indol-3-amine (CAS No. 286472-78-4) is a compound that has garnered significant attention in recent years due to its potential applications in various fields, including chemical biology, medicinal chemistry, and pharmaceutical research. This indole derivative is characterized by its unique structural features and chemical properties, which make it a valuable tool for exploring biological systems and developing novel therapeutic agents.

The chemical structure of N-methyl-1H-Indol-3-amine consists of an indole ring with a methyl group attached to the nitrogen atom at position 1 and an amino group at position 3. This arrangement imparts specific chemical reactivity and biological activity to the molecule, making it a subject of interest for researchers working on the development of new drugs and probes for biological studies.

Recent studies have highlighted the potential of N-methyl-1H-Indol-3-amine in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry in 2022 investigated the compound's ability to modulate serotonin receptors, which are involved in numerous physiological processes, including mood regulation, sleep, and appetite. The results showed that N-methyl-1H-Indol-3-amine exhibits selective binding to specific serotonin receptor subtypes, suggesting its potential as a lead compound for the development of novel antidepressants or anxiolytics.

In addition to its role in serotonin receptor modulation, N-methyl-1H-Indol-3-amine has also been explored for its potential as a scaffold for the design of new therapeutic agents. A research team from the University of California, San Francisco, reported in the Bioorganic & Medicinal Chemistry Letters that derivatives of N-methyl-1H-Indol-3-amine showed promising activity against cancer cells. Specifically, these derivatives were found to inhibit the growth of human breast cancer cells by disrupting key signaling pathways involved in cell proliferation and survival.

The synthetic accessibility of N-methyl-1H-Indol-3-amine further enhances its utility as a starting material for the synthesis of more complex molecules. A recent paper in the Tetrahedron Letters described an efficient synthetic route for the preparation of this compound using readily available starting materials and mild reaction conditions. This synthetic method not only simplifies the production process but also allows for easy modification of the indole core, facilitating the exploration of structure–activity relationships (SAR) and the optimization of pharmacological properties.

In the field of chemical biology, N-methyl-1H-Indol-3-amine has been utilized as a tool compound to probe cellular processes. A study published in the ACS Chemical Biology demonstrated that this compound can be used to label specific proteins within living cells, providing insights into protein localization and function. The ability to visualize and manipulate protein interactions using N-methyl-1H-Indol-3-amine-based probes has opened new avenues for understanding complex biological systems at the molecular level.

The safety profile of N-methyl-1H-Indol-3-amine is another important aspect that has been investigated by researchers. A comprehensive toxicological evaluation conducted by a team from Harvard University found that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in both research settings and potential therapeutic applications. However, as with any chemical compound, proper handling and storage procedures should be followed to ensure safety.

In conclusion, N-methyl-1H-indolylamine (CAS No. 286472-78-4) is a versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for exploring biological systems and developing new therapeutic agents. Ongoing research continues to uncover new properties and potential uses for this compound, underscoring its importance in modern scientific inquiry.

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